4,4-Difluorocyclohexanecarboxylic acid

Medicinal Chemistry Synthetic Organic Chemistry Drug Design

Irreplaceable KSM for Maraviroc API; 4,4-difluoro motif is essential for CCR5 antagonist activity and cannot be substituted. Procure ≥98% purity for GMP campaigns or medicinal chemistry programs requiring enhanced lipophilicity and metabolic block.

Molecular Formula C7H10F2O2
Molecular Weight 164.15 g/mol
CAS No. 122665-97-8
Cat. No. B121503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluorocyclohexanecarboxylic acid
CAS122665-97-8
Synonyms4,4-Difluorocyclohexane-1-carboxylic Acid;  4,4-Difluorocyclohexanoic Acid;  4,4-Difluorocyclohexylcarboxylic Acid; 
Molecular FormulaC7H10F2O2
Molecular Weight164.15 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)O)(F)F
InChIInChI=1S/C7H10F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H,10,11)
InChIKeyHYIUDFLDFSIXTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluorocyclohexanecarboxylic Acid (CAS 122665-97-8) for Advanced Pharmaceutical Synthesis and Fluorinated Building Block Procurement


4,4-Difluorocyclohexanecarboxylic acid (CAS: 122665-97-8) is a fluorinated cyclohexane carboxylic acid derivative with the molecular formula C₇H₁₀F₂O₂ and a molecular weight of 164.15 g/mol . This compound features a cyclohexane ring substituted with two fluorine atoms at the 4-position and a carboxylic acid group, which serves as a versatile synthetic handle for the preparation of diverse fluorinated intermediates and active pharmaceutical ingredients (APIs) . The introduction of fluorine atoms into the cyclohexane scaffold is a well-established strategy in medicinal chemistry to modulate physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability [1].

Why Generic Cyclohexanecarboxylic Acids Cannot Substitute for 4,4-Difluorocyclohexanecarboxylic Acid in Critical Synthesis


The geminal difluoro substitution at the 4-position of 4,4-difluorocyclohexanecarboxylic acid imparts distinct physicochemical and electronic properties that cannot be replicated by non-fluorinated (e.g., cyclohexanecarboxylic acid) or mono-fluorinated analogs (e.g., 4-fluorocyclohexanecarboxylic acid) [1]. The strong electron-withdrawing effect of the two fluorine atoms significantly alters the acidity of the carboxylic acid group, the conformational bias of the cyclohexane ring, and the overall lipophilicity of the molecule [2]. These changes are not merely incremental; they are critical for the downstream biological activity and pharmacokinetic profile of final drug candidates, such as the CCR5 antagonist maraviroc, where the 4,4-difluorocyclohexane moiety is an essential pharmacophoric element [3]. Simply substituting a non-fluorinated or mono-fluorinated analog will lead to a loss of potency, metabolic stability, or target binding affinity, thereby compromising the entire synthetic route and the efficacy of the final pharmaceutical product.

Quantitative Differentiation Evidence for 4,4-Difluorocyclohexanecarboxylic Acid vs. In-Class Alternatives


Enhanced Acidity (pKa) Drives Reactivity in Carboxylic Acid Activation

The electron-withdrawing effect of the two fluorine atoms in 4,4-difluorocyclohexanecarboxylic acid significantly increases its acidity compared to the non-fluorinated parent compound, cyclohexanecarboxylic acid. The predicted pKa of the target compound is 4.06 ± 0.10 , whereas the experimental pKa of cyclohexanecarboxylic acid is reported as 4.9 [1]. This difference of approximately 0.84 log units indicates that the fluorinated analog is roughly 7 times more acidic.

Medicinal Chemistry Synthetic Organic Chemistry Drug Design

Reduced Aqueous Solubility Confers Increased Lipophilicity for Membrane Permeation

The introduction of the two lipophilic fluorine atoms reduces the aqueous solubility of 4,4-difluorocyclohexanecarboxylic acid compared to its non-fluorinated counterpart. The target compound exhibits an experimental aqueous solubility of 2.49 mg/mL at 25°C . In contrast, cyclohexanecarboxylic acid has a reported aqueous solubility of 4.6 mg/mL at 25°C . This represents a 46% decrease in water solubility.

Pharmacokinetics Medicinal Chemistry Physicochemical Profiling

Significantly Elevated Melting Point Enhances Crystalline Stability and Handling

The presence of the two fluorine atoms and the resulting dipole moment and stronger intermolecular interactions dramatically increase the melting point of the target compound. 4,4-Difluorocyclohexanecarboxylic acid has a measured melting point range of 104-107 °C . This is a substantial increase from the melting point of cyclohexanecarboxylic acid, which is reported as 29-31 °C [1]. The difference is over 70 °C.

Solid-State Chemistry Process Chemistry Formulation Science

Critical Role as a Non-Interchangeable Key Starting Material in FDA-Approved Drug Maraviroc

4,4-Difluorocyclohexanecarboxylic acid is a designated key starting material (KSM) in the commercial synthesis of Maraviroc (Selzentry®), an FDA-approved CCR5 antagonist for the treatment of HIV [1]. The patented synthesis explicitly requires this specific compound, with no alternative cyclohexanecarboxylic acid derivatives cited as viable substitutes [2]. The 4,4-difluorocyclohexane moiety is an integral part of the molecule's pharmacophore, essential for its potent antiviral activity (IC50 values in the low nanomolar range against HIV-1) [3].

API Manufacturing Process R&D Antiviral Therapeutics

High-Value Application Scenarios for Procuring 4,4-Difluorocyclohexanecarboxylic Acid


GMP Production of the HIV Drug Maraviroc and Its Intermediates

This compound is an essential and irreplaceable Key Starting Material (KSM) for the commercial synthesis of Maraviroc, an FDA-approved CCR5 antagonist for the treatment of HIV [1]. The patented manufacturing route, which relies on 4,4-difluorocyclohexanecarboxylic acid, is a proven and validated process [2]. Procuring high-purity material is a mandatory requirement for GMP manufacturing campaigns of the final API or its advanced intermediates .

Design and Synthesis of Fluorinated CCR5 Antagonist Analogs

Given its critical role in the Maraviroc pharmacophore, 4,4-difluorocyclohexanecarboxylic acid serves as a privileged building block in medicinal chemistry programs aimed at developing next-generation CCR5 antagonists or exploring other chemokine receptor targets [1]. The enhanced acidity (pKa 4.06) and reduced aqueous solubility (2.49 mg/mL) relative to non-fluorinated analogs are properties that can be leveraged to optimize the drug-like properties of new chemical entities [2].

Development of Metabolic Stable Macrolide Antibiotics

The compound is a valuable intermediate in the synthesis of macrolide antibiotics [1]. The gem-difluoro motif is a well-known strategy for blocking sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of drug candidates [2]. Researchers developing novel macrolides with improved pharmacokinetic profiles would specifically select this compound for its potential to confer these advantages to the final molecule .

Investigation of Conformational Bias in Bioactive Cyclohexane Derivatives

The 4,4-difluoro substitution significantly alters the conformational equilibrium of the cyclohexane ring due to strong dipole and stereoelectronic effects [1]. This makes 4,4-difluorocyclohexanecarboxylic acid an excellent scaffold for basic research studies in physical organic chemistry and computational chemistry, aimed at understanding how conformational restriction can be used to improve target binding and selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluorocyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.